molecular formula C9H6BrNOS B8719487 3-Bromobenzo[B]thiophene-7-carboxamide CAS No. 959756-06-0

3-Bromobenzo[B]thiophene-7-carboxamide

Cat. No. B8719487
M. Wt: 256.12 g/mol
InChI Key: DQKVVLLHOPRRDE-UHFFFAOYSA-N
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Patent
US07915256B2

Procedure details

A solution of benzo[b]thiophene-7-carboxylic acid amide (500 mg, 2.82 mmol) in dichloromethane (5 mL) is stirred at rt and acetic acid (5 mL) is added followed by NBS (750 mg, 4.23 mmol, 1.5 equiv.). The reaction is stirred at room temperature for 1 hour at which point LC-MS analysis shows full conversion of the starting material to the desired compound (79%) and dibrominated material (21%). The reaction is diluted with water (50 mL), neutralized with aqueous potassium disulfite, followed by sodium bicarbonate. The aqueous layer is then extracted with dichloromethane and the resulting organic layers are combined, washed with brine, dried over Na2SO4 and evaporated. The crude material is purified by LC using DCM as the eluent to afford the title compound as a white solid (300 mg, 41%).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
750 mg
Type
reactant
Reaction Step Three
[Compound]
Name
material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
79%

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][C:3]2[CH:6]=[CH:7][CH:8]=[C:9]([C:10]([NH2:12])=[O:11])[C:2]1=2.C(O)(=O)C.C1C(=O)N([Br:24])C(=O)C1>ClCCl>[Br:24][C:4]1[C:3]2[CH:6]=[CH:7][CH:8]=[C:9]([C:10]([NH2:12])=[O:11])[C:2]=2[S:1][CH:5]=1

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
S1C2=C(C=C1)C=CC=C2C(=O)N
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
750 mg
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Step Four
Name
material
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction is stirred at room temperature for 1 hour at which point LC-MS analysis
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C2=C(SC1)C(=CC=C2)C(=O)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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